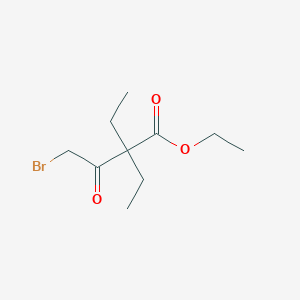

Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

99975-19-6 |

|---|---|

Molecular Formula |

C10H17BrO3 |

Molecular Weight |

265.14 g/mol |

IUPAC Name |

ethyl 4-bromo-2,2-diethyl-3-oxobutanoate |

InChI |

InChI=1S/C10H17BrO3/c1-4-10(5-2,8(12)7-11)9(13)14-6-3/h4-7H2,1-3H3 |

InChI Key |

BJFXKTGXTFNBJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)CBr)C(=O)OCC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Ethyl 4 Bromo 2,2 Diethyl 3 Oxobutanoate

Organometallic Reactions: Focus on Zinc-Mediated Processes

The reaction of Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate with zinc is a cornerstone of its application in synthetic chemistry. researchgate.net The use of zinc is characteristic of the Reformatsky reaction, which provides a powerful method for the formation of β-hydroxy esters and related structures. beilstein-journals.orgresearchgate.net

Reformatsky-Type Reactions with Aldehydes and Ketones

The classical Reformatsky reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc intermediate, which then reacts with a carbonyl compound. researchgate.net In the case of this compound, its interaction with zinc and various aldehydes has been a subject of study. researchgate.net

The initial step of the Reformatsky reaction is the insertion of zinc into the carbon-bromine bond of the α-halo ester. This oxidative addition results in the formation of a zinc enolate, also known as a Reformatsky reagent. For this compound, this process generates a zinc enolate that is stabilized by the presence of the adjacent ester and ketone functionalities. The generally accepted structure of these intermediates is an oxygen-metal bonded species, which exists in equilibrium with a less stable carbon-metal bonded form. unishivaji.ac.in The enolate can then act as a nucleophile in subsequent reactions.

When the zinc enolate derived from this compound reacts with prochiral aldehydes or ketones, new stereocenters are formed. The diastereoselectivity of this carbon-carbon bond formation is a critical aspect of the reaction's utility. The stereochemical outcome is influenced by the geometry of the zinc enolate (E vs. Z) and the transition state of the reaction with the carbonyl compound. Factors such as solvent, temperature, and the nature of the substituents on both the enolate and the carbonyl electrophile can play a significant role in directing the stereoselectivity. While general principles of stereocontrol in Reformatsky reactions are well-established, specific data on the diastereoselective outcomes for this compound are detailed in specialized literature.

In some instances, the β-hydroxy ester initially formed in the Reformatsky reaction can undergo dehydration to yield an α,β-unsaturated ester. The stereochemistry of the resulting double bond (E vs. Z) is of synthetic importance. The formation of the E-isomer of the corresponding pentenoates from the reaction involving this compound would be governed by the thermodynamics of the elimination step and the steric interactions in the transition state. The bulky diethyl groups at the α-position likely play a significant role in favoring the formation of the more stable E-isomer.

Scope and Limitations of Zinc-Mediated Transformations

The scope of the Reformatsky reaction with this compound is broad, encompassing a variety of aldehydes and ketones as electrophiles. The reaction is generally tolerant of a wide range of functional groups, which is a key advantage of this methodology. researchgate.net However, limitations can arise. Sterically hindered ketones may react sluggishly or not at all. Furthermore, side reactions, such as self-condensation of the bromoester or enolization of the carbonyl partner, can sometimes compete with the desired cross-coupling reaction. The specific yields and substrate scope for reactions involving this compound have been investigated, providing a framework for its synthetic applications. researchgate.net

Comparison with Other Organometallic Reagents (e.g., Grignard, Organolithium)

While zinc is the classic metal for the Reformatsky reaction, other organometallic reagents can also be generated from α-halo esters. For instance, Grignard reagents (organomagnesium) and organolithium compounds are generally more reactive than their organozinc counterparts. This increased reactivity can be advantageous for reactions with less reactive electrophiles. However, it also comes with reduced functional group tolerance and a higher propensity for side reactions, such as enolization of the carbonyl substrate.

The chemoselectivity of organozinc reagents is a significant advantage. They are typically less basic and therefore less prone to abstracting acidic protons, making them more compatible with a wider array of functional groups in the reaction partners. The milder reaction conditions often associated with zinc-mediated processes also contribute to their synthetic appeal.

| Reagent Type | Metal | Reactivity | Basicity | Functional Group Tolerance |

| Reformatsky Reagent | Zinc | Moderate | Low | High |

| Grignard Reagent | Magnesium | High | High | Moderate |

| Organolithium Reagent | Lithium | Very High | Very High | Low |

Nucleophilic Substitution Reactions at the Brominated Carbon

The presence of a bromine atom on the carbon adjacent to the ketone (C4) makes this position highly susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating substitution reactions. smolecule.com This reactivity is a cornerstone of the synthetic utility of α-halo ketones and related esters.

Reaction with Various Nucleophiles (Oxygen, Nitrogen, Sulfur, Carbon Nucleophiles)

This compound readily undergoes SN2 reactions with a wide array of nucleophiles. The electrophilic nature of the C4 carbon, bonded to the electron-withdrawing bromine, invites attack from electron-rich species.

Oxygen Nucleophiles: Alkoxides and carboxylates can displace the bromide to form ethers and esters, respectively. For instance, reaction with sodium ethoxide would yield ethyl 2,2-diethyl-4-ethoxy-3-oxobutanoate.

Nitrogen Nucleophiles: Amines and azides serve as effective nitrogen nucleophiles. The reaction with an amine would lead to the formation of a γ-amino-β-keto ester, a valuable scaffold in medicinal chemistry.

Sulfur Nucleophiles: Thiols and thiolates, being soft and potent nucleophiles, react efficiently to form γ-thioethers.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or other β-dicarbonyl compounds, can be used to form new carbon-carbon bonds, enabling the construction of more complex molecular frameworks. libretexts.org

The table below summarizes typical nucleophilic substitution reactions.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Type |

| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | γ-Ether |

| Nitrogen | Amine | Ammonia (NH₃) | γ-Amino Ketone |

| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | γ-Sulfide |

| Carbon | Enolate | Diethyl Malonate Enolate | γ-Alkylated Dicarbonyl |

Regioselectivity and Stereoselectivity in Substitution Pathways

The molecule possesses multiple electrophilic sites, primarily the C4 carbon bearing the bromine and the C3 carbonyl carbon. However, nucleophilic substitution at C4 is generally favored over addition to the C3 carbonyl, especially with softer nucleophiles under SN2 conditions. This regioselectivity arises because the displacement of a good leaving group (Br⁻) is often kinetically and thermodynamically more favorable than the addition to a carbonyl group, which is a reversible process.

Stereoselectivity at the C4 position is not a factor in these substitution reactions, as this carbon is prochiral. The introduction of a non-chiral nucleophile results in an achiral product.

Effect of Steric Hindrance from Diethyl Groups on Substitution

The two ethyl groups at the α-position (C2) exert significant steric influence on the molecule's reactivity. While they are not directly attached to the reacting C4 center, they create a sterically congested environment around the adjacent C3 carbonyl group. This steric bulk can hinder the approach of nucleophiles towards the ketone, thereby enhancing the regioselectivity of the attack at the less-hindered C4 position. nih.govnih.gov This effect makes the substitution pathway even more dominant over potential side reactions at the carbonyl carbon.

Enolate Chemistry and α-Functionalization

Enolate chemistry is a fundamental aspect of carbonyl compounds, typically involving the deprotonation of an α-hydrogen to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate can then react with various electrophiles.

Formation and Stability of this compound Enolates

A critical structural feature of this compound is the nature of its α-carbon (C2). This carbon is a quaternary center, fully substituted with two ethyl groups, and therefore lacks any α-hydrogens. The presence of acidic α-hydrogens is a prerequisite for the formation of a stable enolate under basic conditions. aklectures.com Consequently, the direct formation of a C2-enolate by deprotonation with a base is not a feasible reaction pathway for this molecule.

While typical enolate formation is precluded, related transformations can occur. For example, in the presence of zinc metal, the compound can undergo a Reformatsky-type reaction. researchgate.net This process involves the oxidative addition of zinc into the carbon-bromine bond at C4, generating a zinc enolate or organozinc intermediate. This species is nucleophilic at C4 and can react with electrophiles such as aldehydes. researchgate.netresearchgate.net

Alkylation and Acylation of the α-Position

The alkylation and acylation of β-keto esters are powerful methods for forming new carbon-carbon bonds, proceeding through the reaction of an enolate with an alkyl halide or an acyl source. jove.com However, as established in the previous section, this compound cannot form an enolate at the α-position (C2) due to the absence of α-protons. Therefore, direct alkylation or acylation at the α-position is not a viable transformation for this specific compound under standard enolate-forming conditions. Any functionalization must occur at other reactive sites within the molecule.

Condensation Reactions Involving the β-keto Ester Moiety

The β-keto ester functional group is well-known for its participation in condensation reactions, most notably the Claisen condensation. libretexts.orgmasterorganicchemistry.com However, the specific structure of this compound imposes significant limitations on its role in such reactions. A key requirement for an ester to act as the nucleophilic component in a Claisen condensation is the presence of at least two α-hydrogens—one to be removed to form the enolate, and a second in the product to be deprotonated by the alkoxide base, which drives the reaction to completion. jove.comlibretexts.org

This compound lacks any α-hydrogens, as the α-carbon (position 2) is a quaternary center substituted with two ethyl groups. Consequently, it cannot be deprotonated to form an enolate and cannot serve as the nucleophilic donor in a standard or crossed Claisen condensation. libretexts.org

However, it can potentially act as the electrophilic acceptor in a crossed Claisen condensation. In such a reaction, a different enolizable ester would be deprotonated by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. organic-chemistry.org This enolate could then attack the electrophilic carbonyl carbon of the ethyl ester group in this compound. The subsequent collapse of the tetrahedral intermediate would displace the ethoxide leaving group, forming a new β-dicarbonyl compound. libretexts.org This type of reaction is synthetically useful primarily when one ester partner, like the title compound, cannot form an enolate, thus preventing self-condensation and reducing the mixture of products. organic-chemistry.org

Hydrolysis and Decarboxylation Pathways

The ester functional group in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This process, when followed by heating, typically leads to decarboxylation, a characteristic reaction of β-keto acids. aklectures.comlibretexts.org

Under acidic conditions (e.g., aqueous acid with heating), the ester undergoes hydrolysis to yield a carboxylic acid and an alcohol. youtube.comlibretexts.org The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. chemistrysteps.commasterorganicchemistry.com

Nucleophilic attack by water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgpearson.com

Proton transfer: A proton is transferred from the oxonium ion to one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). libretexts.org

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. chemistrysteps.com

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water or another base to regenerate the acid catalyst and yield the final product. masterorganicchemistry.com

The initial product of this hydrolysis is 4-bromo-2,2-diethyl-3-oxobutanoic acid . This β-keto acid is thermally unstable and readily undergoes decarboxylation upon gentle heating. libretexts.orgyoutube.com The decarboxylation proceeds through a concerted, six-membered cyclic transition state, which results in the loss of carbon dioxide (CO₂) and the formation of an enol, which rapidly tautomerizes to the more stable ketone. chemistrysteps.com

In the presence of a strong base like sodium hydroxide (B78521), the ester is hydrolyzed via saponification. This process is effectively irreversible. chemistrysteps.com

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic ester carbonyl carbon. chemistrysteps.com

Formation of a tetrahedral intermediate: This addition results in a tetrahedral alkoxide intermediate.

Elimination of the leaving group: The intermediate collapses, reforming the carbonyl and expelling the ethoxide ion (⁻OEt) as the leaving group. This forms the carboxylic acid.

To achieve decarboxylation, the resulting carboxylate salt solution must first be acidified to protonate the carboxylate and form the β-keto acid, 4-bromo-2,2-diethyl-3-oxobutanoic acid . Subsequent heating of this acid will then induce decarboxylation, as described in the acid-catalyzed pathway, to yield the final ketone product. pearson.com

The primary factor determining the reaction pathway is the pH of the medium (acidic vs. basic catalysis). However, the structure of this compound introduces steric considerations. The presence of two ethyl groups on the α-carbon creates significant steric hindrance around the ester functionality. This congestion can slow the rate of hydrolysis compared to less substituted β-keto esters, often requiring harsher conditions such as higher temperatures or longer reaction times to proceed to completion. nih.gov

Regardless of the catalytic method, the ultimate products after a complete hydrolysis and decarboxylation sequence are consistent.

| Reaction Condition | Intermediate Product | Final Product (after heating) |

|---|---|---|

| Acid-Catalyzed Hydrolysis (H₃O⁺, Δ) | 4-bromo-2,2-diethyl-3-oxobutanoic acid | 1-bromo-3,3-diethylbutan-2-one + CO₂ |

| Base-Catalyzed Hydrolysis (1. NaOH; 2. H₃O⁺, Δ) | Sodium 4-bromo-2,2-diethyl-3-oxobutanoate | 1-bromo-3,3-diethylbutan-2-one + CO₂ |

Rearrangement Reactions and Fragmentations

The α-bromo ketone moiety in this compound makes it a prime candidate for the Favorskii rearrangement. alfa-chemistry.comorganicreactions.org This reaction occurs in the presence of a base and typically converts α-halo ketones into carboxylic acid derivatives. nrochemistry.com

The classical Favorskii mechanism involves the formation of a cyclopropanone (B1606653) intermediate after the removal of an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen). wikipedia.org However, in this compound, the α'-carbon (position 2) is a quaternary carbon with no protons. Therefore, the reaction cannot proceed through the standard mechanism.

Instead, it would undergo a mechanism often referred to as the quasi-Favorskii rearrangement (or pseudo-Favorskii). wikipedia.org This pathway is favored for α-halo ketones lacking enolizable α'-hydrogens. The mechanism proceeds as follows:

Nucleophilic attack: A base, such as an alkoxide (e.g., sodium methoxide (B1231860), NaOMe), acts as a nucleophile and attacks the carbonyl carbon.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Rearrangement and halide displacement: This is followed by a concerted collapse of the intermediate where one of the α'-carbon's alkyl groups (an ethyl group) migrates to the α-carbon, simultaneously displacing the bromide ion.

This rearrangement results in the formation of a rearranged ester. If sodium methoxide were used as the base, the reaction would yield a methyl ester derivative of a rearranged carboxylic acid. This reaction provides a powerful method for skeletal reorganization and the synthesis of highly branched carboxylic acid derivatives. organicreactions.org

| Reaction Name | Reagent | Key Intermediate/Mechanism | Expected Product Class |

|---|---|---|---|

| Quasi-Favorskii Rearrangement | Base (e.g., NaOMe) | Acyclic tetrahedral intermediate with concerted alkyl migration and halide displacement. | Rearranged Ester |

Applications of Ethyl 4 Bromo 2,2 Diethyl 3 Oxobutanoate in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The reactivity profile of ethyl 4-bromo-2,2-diethyl-3-oxobutanoate allows for its participation in various cyclization reactions, leading to the formation of important heterocyclic scaffolds.

Substituted furans are prevalent motifs in numerous natural products and pharmaceuticals. The Feist-Benary furan (B31954) synthesis, a classic method for constructing the furan ring, involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. chemeurope.comwikipedia.org this compound can theoretically serve as the α-halo ketone component in this reaction. By reacting with a variety of enolates derived from β-dicarbonyl compounds, a range of polysubstituted furans can be accessed. The general mechanism involves the initial deprotonation of the β-dicarbonyl compound, followed by nucleophilic attack on the carbon bearing the bromine atom, and subsequent cyclization and dehydration to yield the furan ring.

The synthesis of pyran structures using this specific bromoester is less commonly documented. However, multicomponent reactions involving aldehydes, malononitrile, and a β-ketoester are known to produce 4H-pyran derivatives. mdpi.comresearchgate.net It is plausible that this compound could be adapted for such syntheses, potentially leading to novel pyran-based compounds.

| Reactant A | Reactant B (Enolate Source) | Potential Furan Product |

|---|---|---|

| This compound | Ethyl acetoacetate (B1235776) | Polysubstituted furan with ester and acetyl groups |

| This compound | Acetylacetone | Polysubstituted furan with two acetyl groups |

| This compound | Diethyl malonate | Polysubstituted furan with two ester groups |

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a cornerstone for the synthesis of pyrazoles, a class of heterocycles with significant medicinal applications. This compound, with its β-ketoester functionality, is a prime candidate for this transformation. The condensation reaction with hydrazine or substituted hydrazines would be expected to yield highly substituted pyrazole (B372694) derivatives. The diethyl groups at the α-position would sterically influence the regioselectivity of the cyclization, leading to potentially unique substitution patterns.

Furthermore, this bromoester is an ideal substrate for the Hantzsch thiazole (B1198619) synthesis. nih.govorganic-chemistry.org This reaction involves the condensation of an α-halo ketone with a thiourea (B124793) or thioamide. The reaction of this compound with thiourea would lead to the formation of a 2-aminothiazole (B372263) derivative, a scaffold present in numerous bioactive molecules.

| Reactant A | Reactant B | Resulting Heterocycle |

|---|---|---|

| This compound | Hydrazine hydrate | Substituted pyrazole |

| This compound | Phenylhydrazine | N-phenyl substituted pyrazole |

| This compound | Thiourea | 2-Aminothiazole derivative |

Cephalosporins are a vital class of β-lactam antibiotics. The modification of the C-7 side chain of the cephalosporin (B10832234) nucleus is a key strategy for tuning their antibacterial spectrum and pharmacological properties. Patent literature reveals that 4-bromo-3-oxobutyric acid derivatives are crucial intermediates in the synthesis of certain cephalosporin side chains. justia.comgoogle.com These intermediates are typically activated and then coupled with the 7-aminocephalosporanic acid (7-ACA) core. While specific examples detailing the use of this compound are not prevalent, its structural features make it a highly plausible precursor for the synthesis of complex side chains for next-generation cephalosporins.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

Beyond heterocycle synthesis, the unique structural and reactive characteristics of this compound make it a valuable starting material for more complex molecular architectures found in pharmaceuticals and agrochemicals.

The presence of multiple reactive sites in this compound allows for the development of divergent synthesis strategies. By carefully selecting reaction conditions and reagents, a single starting material can be transformed into a variety of structurally distinct products. For instance, palladium-catalyzed reactions of related allyl β-keto esters have demonstrated the potential for divergent outcomes, such as the formation of α-allyl ketones or α,β-unsaturated ketones. nih.gov Similar strategies could be envisioned for this compound. For example, its reaction with zinc and aldehydes can lead to different products depending on the reaction conditions. researchgate.net This versatility is highly desirable in the construction of small molecule libraries for drug discovery.

| Reagents and Conditions | Potential Product Class |

|---|---|

| Base-mediated cyclization | Heterocyclic compounds (e.g., furans, pyrazoles) |

| Reducing agents | Substituted diols or hydroxy ketones |

| Organometallic reagents | Tertiary alcohols or alkylated ketones |

The introduction of chirality is a critical aspect of modern drug design. The ketone functionality in this compound presents an opportunity for stereocontrolled reduction to generate chiral β-hydroxy-α-bromo esters. Asymmetric reduction of analogous compounds, such as ethyl 4-chloro-3-oxobutanoate, has been successfully achieved using biocatalytic methods with high enantioselectivity. nih.govnih.govresearchgate.net These chiral building blocks are invaluable for the synthesis of enantiomerically pure pharmaceuticals, including statins and other complex natural products. The resulting chiral intermediates can undergo further transformations, such as nucleophilic substitution of the bromine atom or modification of the ester group, to access a wide range of stereochemically defined molecules.

| Starting Material | Reaction | Chiral Product | Potential Application |

|---|---|---|---|

| This compound | Asymmetric reduction (e.g., using a ketoreductase) | (R)- or (S)-ethyl 4-bromo-2,2-diethyl-3-hydroxybutanoate | Synthesis of chiral drug intermediates |

Utilization in Multicomponent Reactions (MCRs)

The strategic placement of multiple functional groups renders this compound a valuable substrate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product.

While specific, extensively documented examples of tandem reactions solely focused on this compound are not widely reported in publicly accessible literature, its structural motifs are analogous to similar alpha-bromo-beta-keto esters that readily participate in such sequences. For instance, in a Reformatsky-type reaction, the compound can react with zinc and various aldehydes. researchgate.net This process involves the formation of a zinc enolate, which then undergoes a nucleophilic addition to an aldehyde. The initial organometallic addition product can potentially undergo subsequent intramolecular reactions if an appropriate functional group is present in the aldehyde substrate, leading to a tandem sequence.

The general mechanism for such a reaction can be outlined as follows:

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc intermediate, specifically a Reformatsky reagent.

Nucleophilic Addition: The formed zinc enolate adds to the carbonyl group of an aldehyde.

Hydrolysis: Workup with water protonates the resulting alkoxide to yield the beta-hydroxy-beta-keto ester derivative.

Should the aldehyde partner contain a suitably positioned electrophile or nucleophile, this sequence could be extended in a tandem fashion to construct more complex cyclic or acyclic systems.

Contributions to Total Synthesis of Natural Products and Analogs

The utility of a building block in organic synthesis is often benchmarked by its successful application in the total synthesis of complex natural products. While direct evidence of the incorporation of the entire this compound molecule into a natural product is scarce, its structural subunits are present in numerous biologically active molecules. The diethyl-substituted quaternary center, for instance, is a feature of certain natural products, and the beta-keto ester motif is a classic precursor for various heterocyclic and carbocyclic systems.

The primary role of this bromo-keto-ester in the context of total synthesis would be as a precursor to more elaborate intermediates. For example, the bromine atom can be displaced by a variety of nucleophiles to introduce new functionalities, or it can be used to form an ylide for Wittig-type reactions. The ketone can be reduced or serve as a handle for aldol (B89426) or other condensation reactions. The ester group can be hydrolyzed, reduced, or converted to other functional groups.

A hypothetical application in the synthesis of a substituted furanone core, a common motif in natural products, could proceed as follows:

| Step | Reaction Type | Reactants | Product |

| 1 | Reformatsky Reaction | This compound, Aldehyde, Zinc | β-Hydroxy-β'-keto ester |

| 2 | Intramolecular Cyclization/Dehydration | Acid or Base catalyst | Substituted γ-lactone (furanone derivative) |

This table illustrates a potential two-step sequence where this compound could be used to generate a core structure found in various natural products. However, it is important to reiterate that specific, published total syntheses employing this exact reagent are not prominently featured in the chemical literature.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways for Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate

The unique structural arrangement of this compound, featuring a reactive α-bromo ketone alongside a β-keto ester moiety, presents a fertile ground for the discovery of novel transformations. While its utility in classical reactions like the Reformatsky reaction with zinc and aldehydes is known, future research should aim to unlock unprecedented reactivity patterns. researchgate.net

One promising area is the exploration of its behavior in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond could serve as a handle for the introduction of various aryl, vinyl, and alkyl groups through protocols such as Suzuki, Stille, or Sonogashira coupling, thereby offering rapid access to a diverse range of complex molecular scaffolds. Another avenue involves investigating its participation in radical-mediated reactions. Modern photoredox catalysis could enable novel C-C and C-heteroatom bond formations under exceptionally mild conditions, potentially leading to transformations that are inaccessible through traditional ionic pathways.

Furthermore, the compound's potential in multicomponent reactions (MCRs) remains largely untapped. Designing novel MCRs that incorporate this compound could provide highly efficient routes to complex heterocyclic systems, such as pyrazoles, pyridines, or thiophenes, in a single synthetic operation.

Table 1: Potential Novel Reaction Pathways and Expected Products

| Reaction Type | Catalyst/Reagent | Potential Product Scaffold |

|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid | α-Aryl-β-keto ester |

| Photoredox-mediated C-N Coupling | Ru/Ir photocatalyst, amine | α-Amino-β-keto ester |

| [4+1] Cycloaddition | Iron catalyst, isocyanide | Substituted cyclopentenone |

Development of Asymmetric Transformations Utilizing the Compound

The synthesis of single-enantiomer compounds is a paramount objective in medicinal chemistry and materials science. Although this compound is achiral, it is an ideal substrate for the development of new asymmetric catalytic transformations. A significant challenge in the stereoselective functionalization of β-keto esters is the potential for racemization of the α-chiral center under acidic or basic conditions. nih.gov Therefore, developing reactions under nearly neutral conditions is crucial.

Future research should focus on two primary strategies:

Asymmetric reduction of the ketone: The development of chiral catalysts (e.g., those based on ruthenium, rhodium, or iron) for the enantioselective hydrogenation or transfer hydrogenation of the carbonyl group would provide access to valuable chiral β-hydroxy-α-bromo esters. These products are versatile intermediates for the synthesis of complex natural products and pharmaceuticals.

Stereoselective reactions at the α-carbon: While the current compound is disubstituted at the α-position, derivatives lacking the diethyl groups are prime candidates for asymmetric alkylation. The use of chiral phase-transfer catalysts has proven effective for the enantioselective α-alkylation of cyclic β-keto esters and amides, offering a metal-free approach to creating chiral centers. rsc.org Similar strategies could be adapted for derivatives of the title compound.

Table 2: Comparison of Potential Catalytic Systems for Asymmetric Reduction

| Catalytic System | Catalyst Type | Expected Enantioselectivity (ee) | Advantages |

|---|---|---|---|

| Chiral Ruthenium Complex | Transition Metal | >95% | High efficiency and turnover numbers |

| Engineered Ketoreductase | Biocatalyst | >99% | High selectivity, mild conditions |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of synthetic procedures from batch to continuous flow processes offers significant advantages in terms of safety, reproducibility, and scalability. This compound is an excellent candidate for integration into flow chemistry platforms. The synthesis of α-halo-β-keto esters often involves hazardous reagents and exothermic reactions, which can be managed more effectively in the controlled environment of a microreactor.

Future work should focus on developing a continuous flow process for the bromination of the corresponding β-keto ester precursor. This would allow for the on-demand generation of the target compound, minimizing the need for storage and handling of this reactive intermediate. Subsequently, telescoping this process with downstream functionalization reactions without intermediate purification would represent a major step towards highly efficient and automated synthesis. For example, a flow setup could be designed where the compound is synthesized in the first reactor, immediately followed by a nucleophilic substitution or a cross-coupling reaction in a second reactor, streamlining the production of complex derivatives.

Bio-Inspired Catalysis and Biotransformations Involving β-keto Esters

The use of enzymes and bio-inspired catalysts offers a green and highly selective alternative to traditional chemical methods. researchgate.netacs.org The field of biocatalysis has made significant strides in the asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters. nih.govresearchgate.net

A key future direction is the discovery and engineering of enzymes, particularly ketoreductases, that can efficiently reduce the carbonyl group of this compound with high enantioselectivity. The presence of the bulky diethyl groups and the bromine atom may require tailored enzyme active sites, which can be achieved through directed evolution or rational protein design.

Beyond reductions, other enzymatic transformations could be explored. For instance, dehalogenases could be employed for the selective removal of the bromine atom under mild aqueous conditions. Hydrolases might be used for the enantioselective hydrolysis of the ester group, providing access to chiral β-keto acids. These biocatalytic methods would not only enhance the sustainability of the synthetic processes but also provide access to chiral building blocks that are difficult to obtain through conventional chemistry. thieme-connect.de

Design of New Polyfunctional Building Blocks Based on the this compound Scaffold

The true potential of this compound lies in its capacity to serve as a scaffold for the design of novel, more complex polyfunctional building blocks. chemrxiv.orgmdpi.com By selectively manipulating its inherent functional groups, a diverse array of synthons can be generated for use in complex molecule synthesis.

Future research should explore the orthogonal transformation of the ketone, ester, and carbon-bromine bond. For example, the ketone could be protected or converted into an enol triflate, allowing for selective reactions at the C-Br bond. Subsequently, the deprotected ketone could be transformed, for example, into a pyrazole (B372694) ring. The ester functionality could be converted into an amide, a Weinreb amide, or reduced to an alcohol, adding further diversity.

This strategy would lead to the generation of a library of novel building blocks, each with a unique set of reactive sites. These new molecules would be highly valuable in diversity-oriented synthesis and the construction of libraries of compounds for drug discovery and materials science applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate, and how is the reaction monitored for completion?

The compound is typically synthesized via bromination of a precursor ester under controlled conditions. For example, bromination of ethyl 3-oxobutanoate derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., ethyl acetate) at low temperatures (5–10°C) to minimize side reactions . Reaction progress is monitored by thin-layer chromatography (TLC) using a 10% ethyl acetate/hexane mobile phase. Post-reaction, the mixture is washed with water, dried over anhydrous Na₂SO₄, and purified via rotary evaporation .

Q. How is this compound characterized using spectroscopic and computational methods?

- Spectroscopy : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For analogous compounds, high-resolution mass spectral data (HRMS) acquired via Q Exactive Orbitrap instruments confirm molecular weight and fragmentation patterns .

- Computational Tools : PubChem-derived InChI keys and SMILES notations (e.g.,

CCOC(=O)C(C)CCBr) enable structural validation and reactivity predictions .

Q. What role do steric and electronic effects play in the reactivity of this compound?

The bromine atom at the 4-position acts as an electron-withdrawing group, enhancing electrophilicity at the adjacent carbonyl carbon. The 2,2-diethyl groups introduce steric hindrance, directing nucleophilic attacks to less hindered sites. Polar aprotic solvents (e.g., DMF) further stabilize transition states in substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of brominated esters?

A diphasic system (e.g., n-butyl acetate/water) with NADPH-dependent reductases (e.g., from Sporobolomyces salmonicolor) improves enantiomeric excess (up to 86% ee) by minimizing substrate hydrolysis and enzyme inactivation. This method achieves 95% yield with high NADPH turnover (5,500 mol/mol) .

Q. What computational strategies predict the stability and regioselectivity of this compound in complex reactions?

Density functional theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the LUMO+1 orbital localization near the brominated carbon explains preferential nucleophilic substitution at this position .

Q. How do structural analogs with varying substituents (e.g., chloro, trifluoro) differ in reactivity and application?

- Chloro analogs : Higher electrophilicity but lower thermal stability compared to bromo derivatives.

- Trifluoro analogs : Enhanced metabolic stability due to fluorine’s electronegativity, making them suitable for medicinal chemistry studies . Table: Comparative Reactivity of Analogous Compounds

Q. How can contradictory literature data on reaction yields be resolved?

Discrepancies often arise from solvent polarity and temperature variations. For instance, ethyl acetate (ε = 6.0) vs. DMF (ε = 37) significantly alters reaction kinetics. Systematic reproducibility studies using controlled parameters (e.g., 0.1 M substrate, 25°C) are recommended to standardize protocols .

Methodological Considerations

- Synthetic Challenges : Side products like elimination derivatives (e.g., α,β-unsaturated esters) can form under high-temperature conditions. Use low temperatures (<10°C) and inert atmospheres to suppress these pathways .

- Analytical Pitfalls : Overlapping NMR signals (e.g., diethyl groups) require advanced techniques like COSY or HSQC for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.